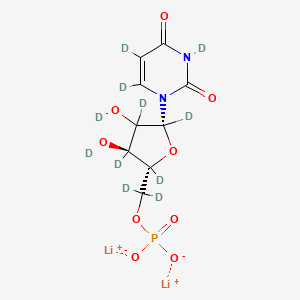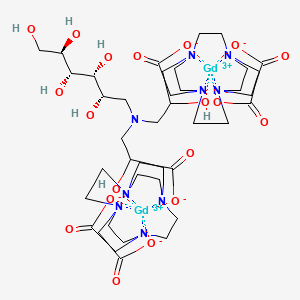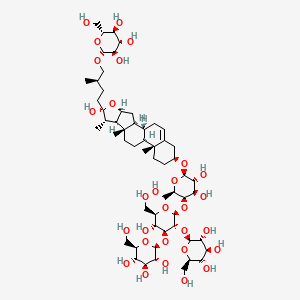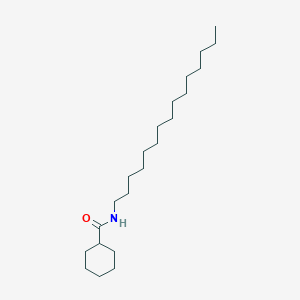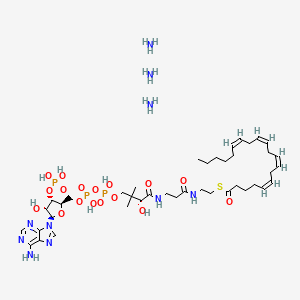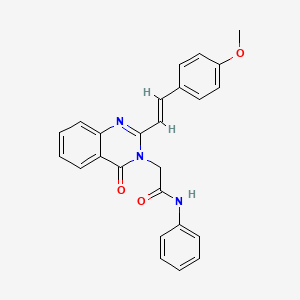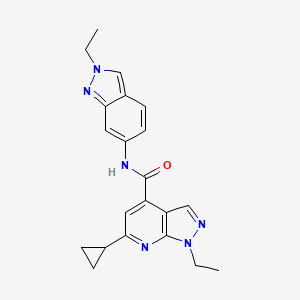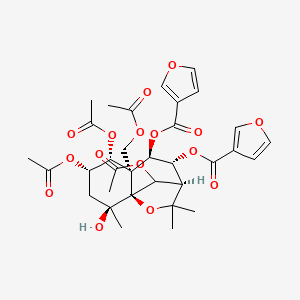
Ejaponine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ejaponine A is an insecticidal sesquiterpene ester derived from the plant Euonymus japonicus . This compound exhibits potent activity against the pest species Mythimna separata, with an LD50 of 89.2 μg/g . This compound is primarily used in scientific research for its insecticidal properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ejaponine A involves the extraction from Euonymus japonicus. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general methods for the extraction of sesquiterpene esters from plants typically involve solvent extraction followed by purification processes such as chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. Given its natural origin, large-scale production would likely involve the cultivation of Euonymus japonicus and subsequent extraction and purification of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ejaponine A, like other sesquiterpene esters, can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound would depend on the specific reaction conditions and reagents used. For example, oxidation could lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols.
Wissenschaftliche Forschungsanwendungen
Ejaponine A has several scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical properties and reactions of sesquiterpene esters.
Biology: Investigated for its insecticidal properties and potential effects on various biological systems.
Industry: Utilized in the development of natural insecticides for agricultural use.
Wirkmechanismus
The mechanism of action of Ejaponine A involves its interaction with the nervous system of insects, leading to paralysis and death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ejaponine A is similar to other sesquiterpene esters derived from plants, such as:
Angulatin F: Another sesquiterpene ester with insecticidal properties.
Ginsenoside Rg1: A saponin with immunomodulatory effects.
Uniqueness
This compound is unique in its potent insecticidal activity against Mythimna separata, making it a valuable compound for pest control research. Its specific chemical structure and biological activity distinguish it from other sesquiterpene esters .
Eigenschaften
Molekularformel |
C33H38O16 |
|---|---|
Molekulargewicht |
690.6 g/mol |
IUPAC-Name |
[(1S,2S,4S,5R,6S,7R,8R,9R)-4,5,12-triacetyloxy-6-(acetyloxymethyl)-7-(furan-3-carbonyloxy)-2-hydroxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] furan-3-carboxylate |
InChI |
InChI=1S/C33H38O16/c1-16(34)43-15-32-25(45-18(3)36)22(44-17(2)35)12-31(7,40)33(32)26(46-19(4)37)23(30(5,6)49-33)24(47-28(38)20-8-10-41-13-20)27(32)48-29(39)21-9-11-42-14-21/h8-11,13-14,22-27,40H,12,15H2,1-7H3/t22-,23+,24+,25-,26?,27-,31-,32-,33-/m0/s1 |
InChI-Schlüssel |
HOOFPQHMNHAFGX-PZTIMCGTSA-N |
Isomerische SMILES |
CC(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13C([C@@H]([C@H]([C@@H]2OC(=O)C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


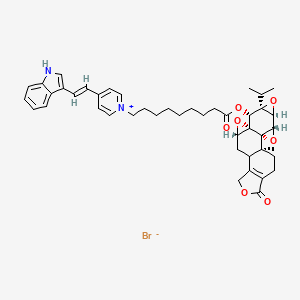

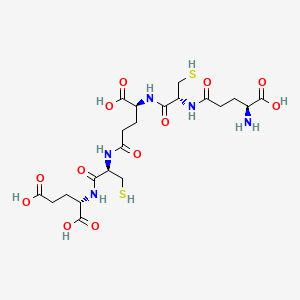
![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12379429.png)
![3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile](/img/structure/B12379451.png)

